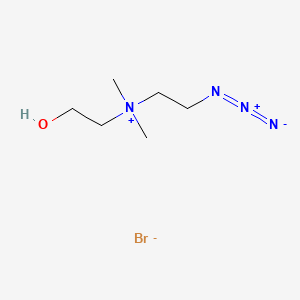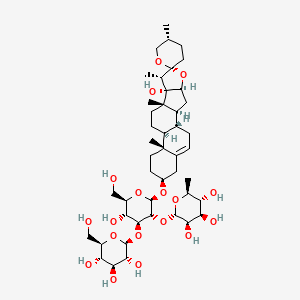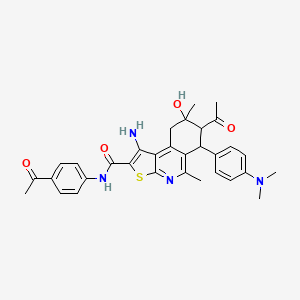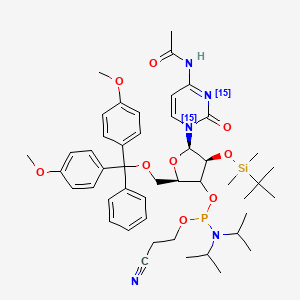![molecular formula C19H24N4O B12385089 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine is a synthetic compound belonging to the imidazoquinoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a Toll-like receptor (TLR) agonist. TLRs are a class of proteins that play a crucial role in the immune system by recognizing pathogens and activating immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and compatible with various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
the optimization of synthetic routes for higher yields and purity is a common focus in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a TLR agonist, which can modulate immune responses.
Wirkmechanismus
The compound exerts its effects primarily by acting as a TLR7 agonist. TLR7 is a receptor that recognizes single-stranded RNA from viruses, leading to the activation of immune responses. Upon binding to TLR7, 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine induces the production of interferons and other cytokines, which play a crucial role in antiviral defense and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Another TLR7 agonist with similar immune-modulating properties.
Imiquimod: A well-known TLR7 agonist used in topical treatments for skin conditions.
Uniqueness
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern, which may confer higher potency and selectivity for TLR7 compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H24N4O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C19H24N4O/c1-2-3-8-16-22-17-18(23(16)11-13-9-10-24-12-13)14-6-4-5-7-15(14)21-19(17)20/h4-7,13H,2-3,8-12H2,1H3,(H2,20,21) |
InChI-Schlüssel |
YRCAPNRYNCJHGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3CCOC3)C4=CC=CC=C4N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


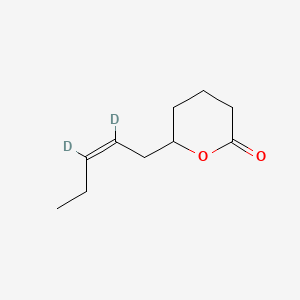
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
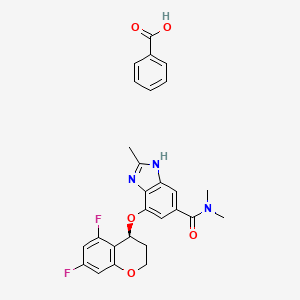
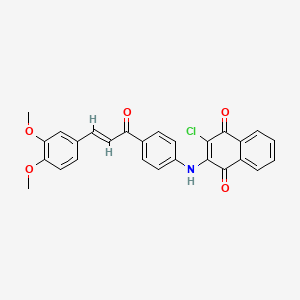
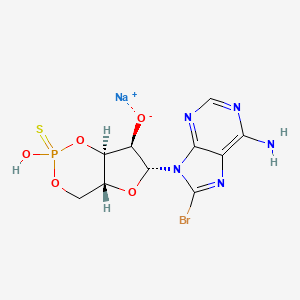
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
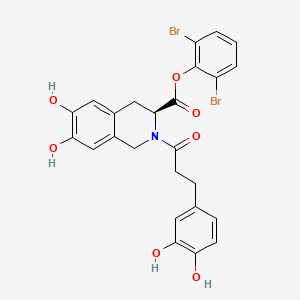
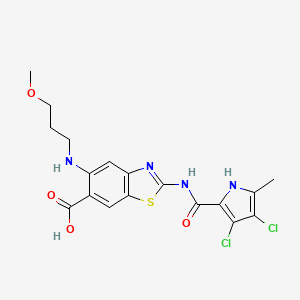
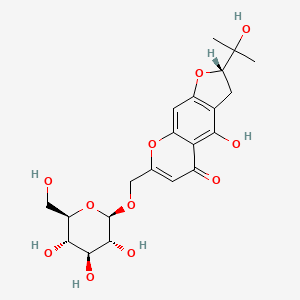
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
